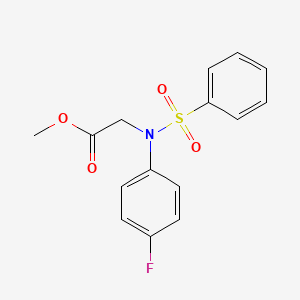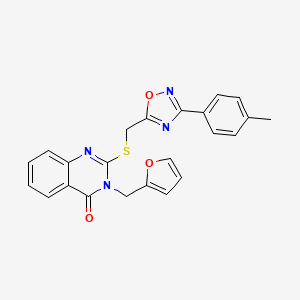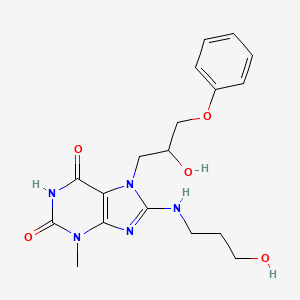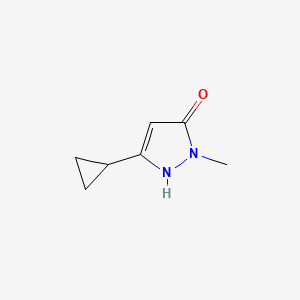
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a tetrahydropyran ring, which is a type of ether . The compound also contains a carboxamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a tetrahydropyran ring, a carboxamide group, and a methoxyphenyl group . These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carboxamide group could potentially engage in condensation reactions, while the ether group in the tetrahydropyran ring might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic quinoxaline and phenyl rings might increase its stability .Wissenschaftliche Forschungsanwendungen
Discovery of Novel ATM Kinase Inhibitors
A series of 3-quinoline carboxamides were identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is crucial for DNA damage response. These compounds, including 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, demonstrated efficacy in vivo, particularly in combination with DNA strand break-inducing agents like irinotecan in disease-relevant models (Degorce et al., 2016).
Antimicrobial Quinoxaline Derivatives
N-oxides and N,N'-dioxides of 2-substituted quinoxalines, including 2-methoxy derivatives, were synthesized and exhibited notable antibacterial and antituberculous activities. These compounds highlight the potential of quinoxaline derivatives in developing new antimicrobial agents (Elina et al., 1976).
Diuretic and Hypertension Applications
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide and its polymorphic forms were studied for their strong diuretic properties, offering new avenues for hypertension treatment. The crystallographic analysis provided insights into the molecular interactions and packing differences between the polymorphs (Shishkina et al., 2018).
Antimicrobial Activity of Quinoxaline Amides
A study synthesized quinoxaline derivatives with amide moieties and assessed their antimicrobial efficacy. Compounds like N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamides exhibited significant activity against Candida species, suggesting their potential as antimicrobial agents (Abu Mohsen et al., 2014).
Polyamides with Quinoxaline Moiety
Aromatic polyamides incorporating a quinoxaline moiety, synthesized from 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline, demonstrated excellent thermal stability and solubility in polar aprotic solvents. These materials, characterized by amorphous nature and glass transition temperatures ranging from 104-205°C, hold promise for high-performance polymer applications (Patil et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising anticancer, antimicrobial, or anti-inflammatory activity, it could be further developed as a therapeutic agent. Additionally, its chemical reactivity could be explored for potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYCKDCVTGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)



![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)
